molecular formula C17H19N7O B2658463 1-(4-tert-butylphenyl)-3-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]urea CAS No. 1448057-41-7

1-(4-tert-butylphenyl)-3-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]urea

Cat. No.: B2658463
CAS No.: 1448057-41-7
M. Wt: 337.387
InChI Key: ZFXSBSASKGLZER-UHFFFAOYSA-N
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Description

1-(4-tert-butylphenyl)-3-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tert-butylphenyl group and a triazolylpyrimidinyl group connected via a urea linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylphenyl)-3-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]urea typically involves the following steps:

    Formation of the tert-butylphenyl isocyanate: This can be achieved by reacting 4-tert-butylaniline with phosgene or a phosgene substitute under controlled conditions.

    Preparation of the triazolylpyrimidinyl amine: This involves the reaction of 4-chloropyrimidine with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves the reaction of the tert-butylphenyl isocyanate with the triazolylpyrimidinyl amine to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylphenyl)-3-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the tert-butylphenyl group.

    Reduction: Reduced forms of the triazole or pyrimidine rings.

    Substitution: Substituted triazole or pyrimidine derivatives.

Scientific Research Applications

1-(4-tert-butylphenyl)-3-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-3-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]urea involves its interaction with specific molecular targets. The triazole and pyrimidine rings can bind to enzymes or receptors, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-tert-butylphenyl)-3-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]thiourea: Similar structure but with a thiourea linkage.

    1-(4-tert-butylphenyl)-3-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]carbamate: Similar structure but with a carbamate linkage.

Uniqueness

1-(4-tert-butylphenyl)-3-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its urea linkage provides stability and versatility in various applications compared to its thiourea and carbamate analogs.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O/c1-17(2,3)12-4-6-13(7-5-12)22-16(25)23-14-8-15(20-10-19-14)24-11-18-9-21-24/h4-11H,1-3H3,(H2,19,20,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXSBSASKGLZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC(=NC=N2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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